molecular formula C15H11ClN3Pt+ B1213946 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride CAS No. 60819-00-3

2,6-dipyridin-2-ylpyridine;platinum(2+);chloride

Cat. No.: B1213946
CAS No.: 60819-00-3
M. Wt: 463.8 g/mol
InChI Key: XTQMQLRZXBEQCS-UHFFFAOYSA-M
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Description

2,2’:6’,2’‘-Terpyridine Platinum(II) is a coordination complex that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is known for its ability to interact with biomolecules such as DNA and proteins, often in a selective manner. The synthesis of 2,2’:6’,2’‘-Terpyridine Platinum(II) complexes, such as chloro(2,2’:6’,2’'-terpyridine)platinum(II), was first reported in 1934 .

Preparation Methods

The synthesis of 2,2’:6’,2’‘-Terpyridine Platinum(II) typically involves the coordination of platinum with 2,2’:6’,2’‘-terpyridine ligands. One common method includes the reaction of potassium tetrachloroplatinate(II) with 2,2’:6’,2’'-terpyridine in the presence of a suitable solvent such as ethanol or water. The reaction is usually carried out under reflux conditions to ensure complete coordination .

Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,2’:6’,2’'-Terpyridine Platinum(II) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium tetrachloroplatinate(II), 2,2’:6’,2’'-terpyridine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’:6’,2’'-Terpyridine Platinum(II) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,2’:6’,2’'-Terpyridine Platinum(II) exerts its effects involves its ability to bind to biomolecules such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and leading to cell death. This intercalation increases the helical length and stability of the DNA, making it more resistant to enzymatic degradation . Additionally, the compound can disrupt protein function by binding to specific amino acid residues, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

2,2’:6’,2’'-Terpyridine Platinum(II) is unique compared to other platinum-based compounds due to its specific binding affinity and mode of action. Similar compounds include:

    Cisplatin: A widely used chemotherapeutic agent that forms cross-links with DNA, leading to apoptosis. Unlike 2,2’:6’,2’'-Terpyridine Platinum(II), cisplatin forms covalent bonds with DNA rather than intercalating.

    Oxaliplatin: Another platinum-based chemotherapeutic agent that forms DNA adducts. It has a different spectrum of activity and side effects compared to 2,2’:6’,2’'-Terpyridine Platinum(II).

    Carboplatin: Similar to cisplatin but with a different side effect profile. It also forms DNA cross-links but is less reactive than cisplatin.

The unique intercalative binding mode of 2,2’:6’,2’'-Terpyridine Platinum(II) sets it apart from these other compounds, offering potential advantages in terms of selectivity and reduced side effects .

Properties

IUPAC Name

2,6-dipyridin-2-ylpyridine;platinum(2+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3.ClH.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H;/q;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQMQLRZXBEQCS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN3Pt+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60819-00-3
Record name Chloroterpyridineplatinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060819003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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